Iprazochrome
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Overview
Description
Iprazochrome is a chemical compound known for its use as an antimigraine agent. It is also indicated for the treatment and prevention of diabetic retinopathy in individuals with type-2 diabetes. Chemically, it is a derivative of adrenochrome, which is a product of adrenaline oxidation .
Preparation Methods
Iprazochrome can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-1-isopropylindoline-5,6-dione with semicarbazide under specific reaction conditions. The industrial production methods for this compound typically involve optimizing these reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Iprazochrome undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iprazochrome has a wide range of scientific research applications:
Mechanism of Action
Iprazochrome acts as a serotonin antagonist, specifically targeting the 5-HT2D receptor. It neutralizes other vasoactive compounds such as bradykinin and histamine. This action decreases the permeability and fragility of blood vessels, which helps in reducing migraine frequency and severity .
Comparison with Similar Compounds
Iprazochrome is unique compared to other similar compounds due to its specific mechanism of action and its dual role in treating migraines and diabetic retinopathy. Similar compounds include:
Adrenochrome: A product of adrenaline oxidation, but with different pharmacological properties.
Carbazochrome: Another derivative of adrenochrome with distinct uses and effects.
This compound’s uniqueness lies in its specific targeting of serotonin receptors and its combined use in migraine prophylaxis and diabetic retinopathy treatment.
Properties
CAS No. |
7248-21-7 |
---|---|
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(3,6-dihydroxy-1-propan-2-yl-2,3-dihydroindol-5-yl)iminourea |
InChI |
InChI=1S/C12H16N4O3/c1-6(2)16-5-11(18)7-3-8(14-15-12(13)19)10(17)4-9(7)16/h3-4,6,11,17-18H,5H2,1-2H3,(H2,13,19) |
InChI Key |
AIGVHODMVKGZDA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Canonical SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
7248-21-7 | |
Synonyms |
1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole 1-isopropylnoradrenochrome-5-monosemicarbazone Divascan iprazochrome Migrenon N-propylnoradrenochrome monosemicarbazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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